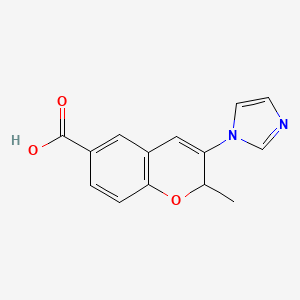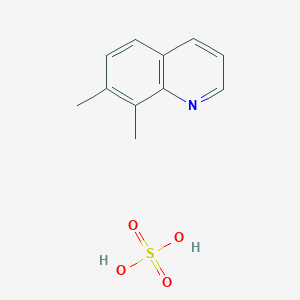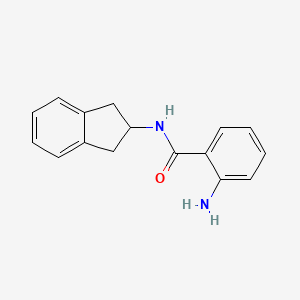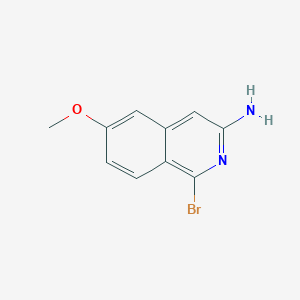
3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-(1H-imidazol-1-yl)-2-méthyl-2H-chromène-6-carboxylique est un composé hétérocyclique qui présente à la fois des motifs imidazole et chromène. Le cycle imidazole est connu pour sa présence dans de nombreuses molécules biologiquement actives, tandis que la structure du chromène se retrouve souvent dans les produits naturels présentant des activités pharmacologiques diverses.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 3-(1H-imidazol-1-yl)-2-méthyl-2H-chromène-6-carboxylique implique généralement la condensation d’un dérivé de chromène approprié avec un dérivé d’imidazole. Une méthode courante comprend l’utilisation d’une base telle que l’hydroxyde de sodium dans le méthanol pour faciliter la réaction de condensation. Le mélange réactionnel est généralement chauffé sous reflux pour assurer la réaction complète.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-(1H-imidazol-1-yl)-2-méthyl-2H-chromène-6-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle imidazole, en particulier au niveau des atomes d’azote.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.
Substitution : Halogénures d’alkyle ou chlorures d’acyle en présence d’une base comme la triéthylamine.
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés alkylés ou acylés.
Applications De Recherche Scientifique
L’acide 3-(1H-imidazol-1-yl)-2-méthyl-2H-chromène-6-carboxylique a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu’inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Exploré pour ses propriétés anti-inflammatoires, antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-(1H-imidazol-1-yl)-2-méthyl-2H-chromène-6-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le cycle imidazole peut se coordonner avec des ions métalliques ou former des liaisons hydrogène avec des macromolécules biologiques, influençant ainsi leur activité. Le motif chromène peut interagir avec les récepteurs cellulaires ou les enzymes, modulant leur fonction et conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 3-(1H-imidazol-1-yl)propanoïque
- Acide 2-méthyl-2H-chromène-6-carboxylique
- Acide 1H-imidazole-4-carboxylique
Unicité
L’acide 3-(1H-imidazol-1-yl)-2-méthyl-2H-chromène-6-carboxylique est unique en raison de la combinaison des cycles imidazole et chromène en une seule molécule. Cette double fonctionnalité lui permet de participer à un éventail plus large de réactions chimiques et d’interactions biologiques par rapport à ses composants individuels. La présence des deux motifs améliore son potentiel en tant que composé polyvalent dans divers domaines de la recherche et de l’application.
Propriétés
Numéro CAS |
89781-60-2 |
|---|---|
Formule moléculaire |
C14H12N2O3 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
3-imidazol-1-yl-2-methyl-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C14H12N2O3/c1-9-12(16-5-4-15-8-16)7-11-6-10(14(17)18)2-3-13(11)19-9/h2-9H,1H3,(H,17,18) |
Clé InChI |
OFIWLPONOIDMRO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=CC2=C(O1)C=CC(=C2)C(=O)O)N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(7-(Methoxymethyl)-3-methyl-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B11862360.png)

![1-[(6-Bromo-2H-1,3-benzodioxol-5-yl)methyl]aziridine](/img/structure/B11862373.png)
![(3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic Acid](/img/structure/B11862374.png)
![Ethyl 5-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11862386.png)
![7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11862389.png)

![7-Bromo-5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11862396.png)



